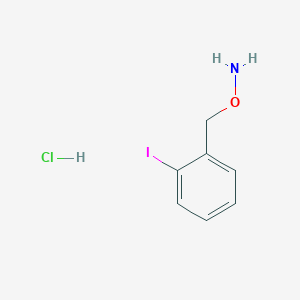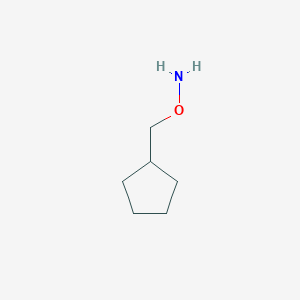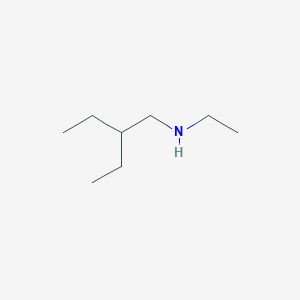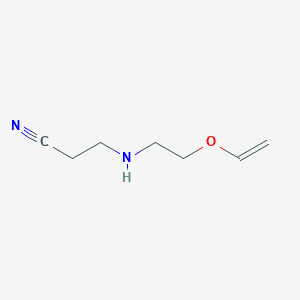
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride
Overview
Description
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClNO4S. It is characterized by a benzene ring substituted with two methyl groups, a nitro group, and a sulfonyl chloride group. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2,5-dimethylbenzenesulfonyl chloride using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the nitration of the corresponding benzene derivative. The process requires precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl).
Substitution: Ammonia (NH3) or amines in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong bonds with various nucleophiles, leading to the formation of sulfonamide derivatives. The nitro group can undergo reduction or oxidation reactions, which are crucial in synthetic pathways.
Molecular Targets and Pathways:
Sulfonyl Chloride Group: Reacts with nucleophiles to form sulfonamides.
Nitro Group: Undergoes reduction to form amines or oxidation to form nitroso compounds.
Comparison with Similar Compounds
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is similar to other nitrobenzene derivatives and sulfonyl chlorides, but it is unique due to its specific substitution pattern. Some similar compounds include:
4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride
2,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride
3,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride
These compounds differ in the position of the methyl and nitro groups on the benzene ring, which affects their reactivity and applications.
Properties
IUPAC Name |
2,5-dimethyl-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-4-8(15(9,13)14)6(2)3-7(5)10(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIUAUMVOALSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B3288999.png)
![6-Amino-2,5-dihydro-2-(b-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3289004.png)





![5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B3289024.png)


![4-[(1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B3289042.png)



